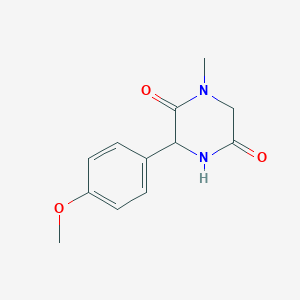

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, also known as MPP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. MPP is a piperazine derivative that has been shown to have a unique mechanism of action, making it a valuable tool in studying various biochemical and physiological processes. In

Wissenschaftliche Forschungsanwendungen

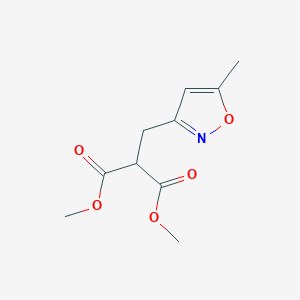

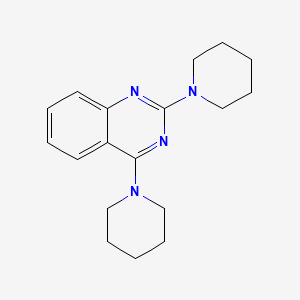

Synthesis and Structural Analysis

Research has explored the synthesis and structural properties of derivatives similar to 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, focusing on their preparation and spectral data analysis. A study by Akiyama et al. (1989) detailed the synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones, derived from amino acids and esters, providing insights into their cyclisation rates and spectral characteristics (Akiyama, Katoh, & Tsuchiya, 1989). Elix et al. (1986) prepared 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones, analyzing their crystal structure and solution conformations, emphasizing the importance of repulsive interactions in determining the conformation of substituted derivatives (Elix, Fallon, Marcuccio, & Rae, 1986).

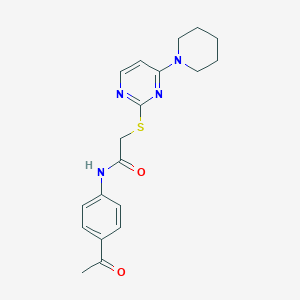

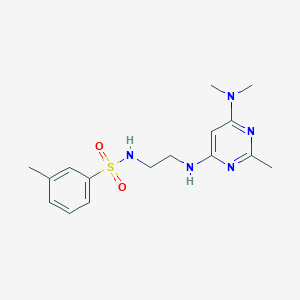

Pharmacological Applications

Several studies have investigated the pharmacological potential of arylpiperazine derivatives, including those structurally related to 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione. Handzlik et al. (2011) explored the affinity and selectivity toward 5-HT1A receptors compared to α1-adrenergic receptors, finding significant nanomolar range affinities and selectivity, suggesting potential applications in CNS disorders (Handzlik et al., 2011). Additionally, the synthesis and anticonvulsant properties of N-[(4-arylpiperazin-1-yl)-methyl] derivatives have been examined, revealing potent compounds in electroshock seizure tests, highlighting their potential in epilepsy treatment (Obniska & Zagórska, 2003).

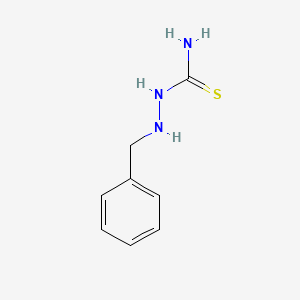

Organic Chemistry Applications

The versatility of 3-ylidenepiperazine-2,5-diones as organic substrates has been reviewed, with these compounds being prone to various addition reactions, serving as precursors for natural products and analogues, or for the synthesis of interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFKYVXRLRKXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2729778.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)